Welcome to the BenchChem Online Store!
molecular formula C12H21BO3Si B120882 4-(tert-Butyldimethylsilyloxy)phenylboronic acid CAS No. 159191-56-7

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Cat. No. B120882
M. Wt: 252.19 g/mol
InChI Key: NVHHEADQQACSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05929194

Procedure details

A dry reactor equipped with two addition funnels, nitrogen inlet, and a mechanical stirrer was set up over a dry ice bath. To one of the addition funnels was added a filtered, preformed Grignard reagent from the reaction of 4-(t-butyldimethylsilyloxy)-bromobenzene (28.7 g, 0.1 mol) with magnesium turnings (2.96 g, 0.12 mol) in THF (70 mL). To the other addition funnel was added trimethylborate (12.48 g, 0.12 mol) in THF (50 mL). The reactor was charged with about 10 mL of the borate solution and was cooled to -70° C. About 10 mL of the Grignard solution was then added. The remaining borate and Grignard solutions were then added in aliquots in such a way as to ensure a slight excess of borate. The reaction mixture was stirred at -70° C. for one hour then stirred at room temperature for 20 hours. The reactor was cooled to 0° C. and water (100 mL) was slowly added with vigorous stirring. The mixture was extracted with ether (400 mL). The ether layer was washed with water (2×200 mL), dried over anhydrous MgSO4, then concentrated on a roto-evaporator to afford a light-tan-colored solid (22.0 g, 87 percent). 1H and 13C NMR spectra were consistent with the following structure. ##STR11##
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Three
Quantity
2.96 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
12.48 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[Mg].C[O:18][B:19](OC)[O:20]C.B([O-])([O-])[O-]>C1COCC1.O>[Si:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([B:19]([OH:20])[OH:18])=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
28.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)Br
Name
Quantity
2.96 g
Type
reactant
Smiles
[Mg]
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
12.48 g
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
B([O-])([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry reactor equipped with two addition funnels, nitrogen inlet, and a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was set up over a dry ice bath
ADDITION
Type
ADDITION
Details
To one of the addition funnels was added a filtered
ADDITION
Type
ADDITION
Details
About 10 mL of the Grignard solution was then added
STIRRING
Type
STIRRING
Details
then stirred at room temperature for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (400 mL)
WASH
Type
WASH
Details
The ether layer was washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a roto-evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.